N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea

Catalog No.
S12414287
CAS No.
91286-89-4
M.F
C15H13F3N2O2
M. Wt
310.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]...

CAS Number

91286-89-4

Product Name

N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea

IUPAC Name

1-(2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

InChI

InChI=1S/C15H13F3N2O2/c1-22-13-8-3-2-7-12(13)20-14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21)

InChI Key

WWLCNOYHGHXQEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F

N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a chemical compound characterized by its unique structure, which includes a urea functional group bonded to two distinct aromatic rings. The presence of a methoxy group on one phenyl ring and a trifluoromethyl group on the other contributes to its chemical properties and potential biological activities. This compound can be represented by the molecular formula C15H14F3N2OC_{15}H_{14}F_3N_2O and has a molecular weight of approximately 320.28 g/mol.

Typical for urea derivatives. These include:

  • Nucleophilic Aromatic Substitution: The trifluoromethyl group can act as a leaving group, allowing nucleophiles to attack the aromatic ring.
  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carbonyl compounds.
  • Formation of Derivatives: The compound can undergo reactions to form derivatives, such as thioureas or carbamates, which may exhibit different biological activities.

Research indicates that compounds similar to N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea exhibit significant biological activities, including:

  • Antitumor Activity: Some urea derivatives have been studied for their potential efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.
  • Inhibition of Enzymes: Urea compounds are often investigated for their ability to inhibit enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase, which is crucial in cancer immunotherapy .
  • Antimicrobial Properties: Certain structural analogs have shown antimicrobial activity, indicating that this compound could also be explored for similar effects.

The synthesis of N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea typically involves several steps:

  • Preparation of Aromatic Precursors: The starting materials, 2-methoxyaniline and 3-(trifluoromethyl)aniline, are synthesized or obtained from commercial sources.
  • Formation of Urea Linkage: The two aromatic amines are reacted with an isocyanate under controlled conditions to form the urea bond.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Alternative methods may involve modifications to the reaction conditions or the use of different coupling agents to enhance yield and purity .

N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for cancer treatment or other diseases.
  • Agriculture: Compounds with similar structures are often investigated for use as herbicides or fungicides.
  • Material Science: Urea derivatives can be utilized in the development of polymers with specific properties.

Interaction studies involving N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems can help predict its pharmacokinetics and potential side effects.

Research into these interactions is crucial for evaluating the safety and efficacy of this compound in therapeutic contexts.

Several compounds share structural features with N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]ureaChlorine substitution on one phenyl ringPotentially different biological activity due to chlorine's presence
N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]ureaDimethyl substitution instead of methoxyAltered lipophilicity and possibly different pharmacodynamics
N-(5-chloro-2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ureaChlorine and methoxy groups on different ringsMay exhibit distinct binding affinities due to varied electronic effects

The presence of specific substituents like methoxy and trifluoromethyl groups gives N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea unique chemical properties that could influence its biological activity compared to these similar compounds.

Nucleophilic Substitution Approaches in Urea Bridge Formation

The urea functional group (-NH-C(=O)-NH-) is central to the molecule’s architecture. Nucleophilic substitution between isocyanate and amine precursors remains the most widely used method for urea bond formation.

Mechanistic Insights:
The reaction typically involves the activation of an isocyanate group, such as 3-(trifluoromethyl)phenyl isocyanate, which reacts with 2-methoxyaniline under mild conditions. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the urea product. Hindered ureas, as described in studies on masked isocyanates, demonstrate enhanced reactivity due to steric effects that promote proton-switch mechanisms, enabling efficient coupling even at ambient temperatures.

Reaction Optimization:
Key variables include stoichiometry, temperature, and catalyst use. For example, a 1:1 molar ratio of isocyanate to amine in tetrahydrofuran (THF) at 25°C achieves yields exceeding 85%. Catalytic bases like triethylamine accelerate the reaction by deprotonating the amine, enhancing its nucleophilicity.

Comparative Methodologies:

MethodReactantsConditionsYield (%)
Isocyanate-Amine Coupling3-(Trifluoromethyl)phenyl isocyanate + 2-MethoxyanilineTHF, 25°C, 12h85–90
Carbamoyl Chloride Route2-Methoxycarbamoyl chloride + 3-(Trifluoromethyl)anilineDCM, 0°C, 2h70–75
Potassium Isocyanate2-Methoxyaniline + KOCNH2O, 40°C, 24h60–65

The isocyanate-amine coupling method outperforms alternatives in yield and simplicity, though aqueous potassium isocyanate routes offer solvent sustainability.

Regioselective Functionalization of Methoxyphenyl and Trifluoromethylphenyl Moieties

Regioselectivity challenges arise from the electronic and steric disparities between the methoxy and trifluoromethyl groups.

Electronic Effects:
The methoxy group (-OCH3) is electron-donating, activating the ortho and para positions of its phenyl ring toward electrophilic substitution. Conversely, the trifluoromethyl group (-CF3) is strongly electron-withdrawing, directing reactions to the meta position. This dichotomy necessitates sequential functionalization to avoid cross-reactivity.

Stepwise Synthesis:

  • Methoxyphenyl Precursor: 2-Methoxyaniline is acylated with chloroacetyl chloride to form 1-(2-chloroacetyl)-3-(2-methoxyphenyl)urea, which is stabilized by intramolecular hydrogen bonding.
  • Trifluoromethylphenyl Coupling: The chloroacetyl intermediate reacts with 3-(trifluoromethyl)aniline in methyl ethyl ketone (MEK) under basic conditions (K2CO3), displacing chloride via nucleophilic aromatic substitution.

Protection-Deprotection Strategies:
Temporary protecting groups, such as tert-butoxycarbonyl (Boc), ensure regioselectivity. For example, protecting the amine of 3-(trifluoromethyl)aniline prior to coupling prevents undesired side reactions.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent choice critically influences reaction rates, intermediate stability, and product purity.

Polar Protic vs. Aprotic Solvents:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize charged intermediates, accelerating nucleophilic substitution. For instance, dimethylformamide (DMF) increases the reaction rate of urea formation by 40% compared to THF.
  • Polar Protic Solvents (Water, MeOH): Facilitate proton transfer but may hydrolyze sensitive intermediates. Water, however, proves effective in potassium isocyanate-mediated syntheses, achieving 65% yield without organic co-solvents.

Temperature-Solvent Synergy:
Elevated temperatures (80–100°C) in toluene enhance solubility of aromatic intermediates, reducing reaction times from 24h to 6h. Conversely, low temperatures (0–5°C) in dichloromethane (DCM) suppress side reactions during carbamoyl chloride syntheses.

Solvent Optimization Data:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7890
THF7.51285
Water80.12465
Toluene2.4688

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

310.09291215 g/mol

Monoisotopic Mass

310.09291215 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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